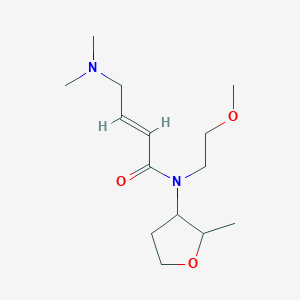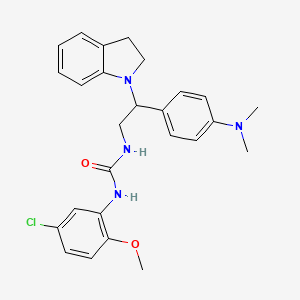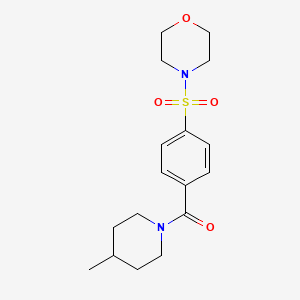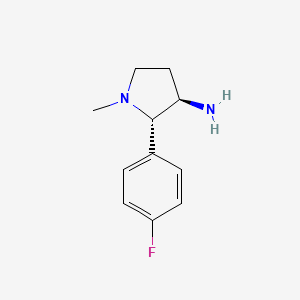![molecular formula C21H17N3O B2973113 7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol, also known as PPQ, is a synthetic compound that has gained significant attention in the field of science due to its potential applications in various fields. PPQ belongs to the class of quinoline derivatives and has a unique chemical structure that allows it to interact with biological systems in a specific manner.
Scientific Research Applications
Antimicrobial Activity
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol and its derivatives have been extensively researched for their antimicrobial properties. A study by Patel, K. Patel, and H. Patel (2011) synthesized a novel compound closely related to this compound, which showed significant antimicrobial activity against various microorganisms, comparable to Ciprofloxacin (Patel, P. N., Patel, K., & Patel, H. S., 2011). Additionally, other studies have found that similar compounds demonstrate effective antibacterial properties, particularly against Gram-negative bacteria (Enquist et al., 2012), (Alothman et al., 2020).
Antitumor Activity
Research has also explored the antitumor properties of this compound derivatives. Bolakatti et al. (2020) synthesized novel hybrids of this compound, revealing significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells (Bolakatti et al., 2020). Similarly, other studies have identified potent cytotoxic activity against various cancer cell lines, indicating potential for further investigation as anticancer agents (Huang et al., 2013), (Yang et al., 2018).
Spectral and Thermal Properties
The spectral and thermal properties of this compound and related compounds have been extensively studied. For example, Oza, Jani, and Patel (2011) characterized new ligands related to this compound, providing insights into their spectral properties and thermal aspects (Oza, K. K., Jani, D. H., & Patel, H. S., 2011). Similarly, the thermal properties and decomposition kinetics of metal chelates of related compounds have been investigated, contributing to our understanding of their potential applications (Alothman et al., 2020).
properties
IUPAC Name |
7-[anilino(pyridin-2-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-17(12-11-15-7-6-14-23-19(15)21)20(18-10-4-5-13-22-18)24-16-8-2-1-3-9-16/h1-14,20,24-25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVIHXNMJUQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2973041.png)
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)
![4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/no-structure.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2973048.png)
![2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2973050.png)

